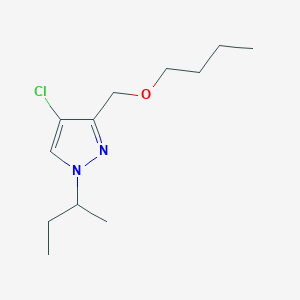
1,7-dibenzyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-dibenzyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material sciences. The compound exhibits interesting biological properties, which make it a promising candidate for the development of new drugs and therapies.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has focused on synthesizing and understanding the chemical properties of similar compounds. For instance, studies on the synthesis of β-lactam related to cephalosporins highlight the complex reactions involved in creating related structures, which may offer insights into the synthesis processes applicable to the target compound (Lowe & Yeung, 1973). Additionally, the exploration of purine-6,8-diones provides a basis for understanding the ionization and methylation reactions, which could be relevant to the chemical manipulation of "1,7-dibenzyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione" (Rahat, Bergmann, & Tamir, 1974).
Biological Activity and Potential Applications
Several studies have been conducted on compounds with similar structures, focusing on their biological activity. For instance, research into substituted pyridines and purines containing 2,4-thiazolidinedione highlights potential hypoglycemic and hypolipidemic activities, which might suggest areas of therapeutic application for related compounds (Kim et al., 2004). Furthermore, the synthesis of novel purine derivatives has shown promise in inhibiting specific enzymes, indicating potential pharmacological uses (Mo et al., 2015).
Analytical and Structural Analysis
Research on Mannich bases related to pyrrolidine-2,5-dione offers insights into the equilibrium geometry, vibrational spectra, and electronic structure of these compounds, providing a foundation for the structural and electronic analysis of similar molecules (Boobalan et al., 2014). Such studies are crucial for understanding the physical and chemical characteristics that could influence the scientific applications of "1,7-dibenzyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione".
Propriétés
IUPAC Name |
1,7-dibenzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-26-21-20(22(30)29(24(26)31)17-19-12-6-3-7-13-19)28(16-18-10-4-2-5-11-18)23(25-21)27-14-8-9-15-27/h2-7,10-13H,8-9,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTQTDKWTFPMOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)N4CCCC4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate](/img/structure/B2355844.png)
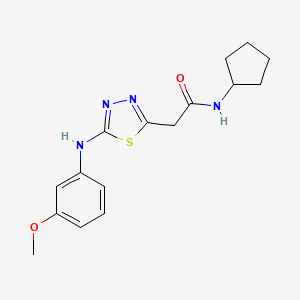
![N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2355850.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2355852.png)
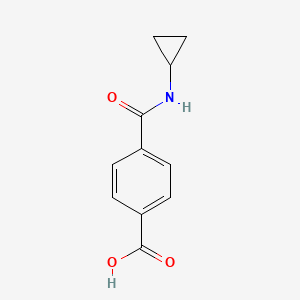
![3-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2355854.png)
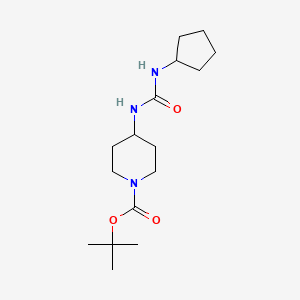
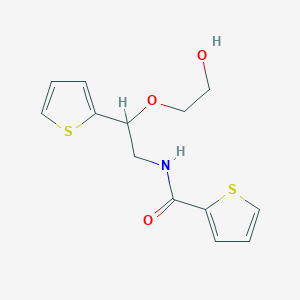
![2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2355859.png)
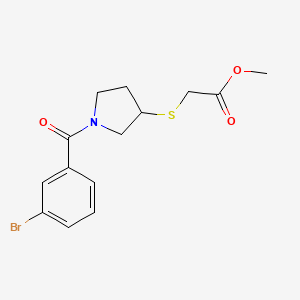
![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2355861.png)
![(1S,7R)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2355862.png)

